

Potential Therapeutic Effects of Isoquinoline Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 7-Methoxyisoquinoline

Cat. No.: B1361142

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of isoquinoline derivatives as potential therapeutic agents. The unique structural scaffold of isoquinoline has given rise to a vast array of natural and synthetic compounds with a broad spectrum of pharmacological activities. This document consolidates key data on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, offering a valuable resource for researchers and professionals in drug discovery and development.

Anticancer Activity

Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of critical signaling pathways.[\[1\]](#)[\[2\]](#)

Quantitative Data: Anticancer Activity

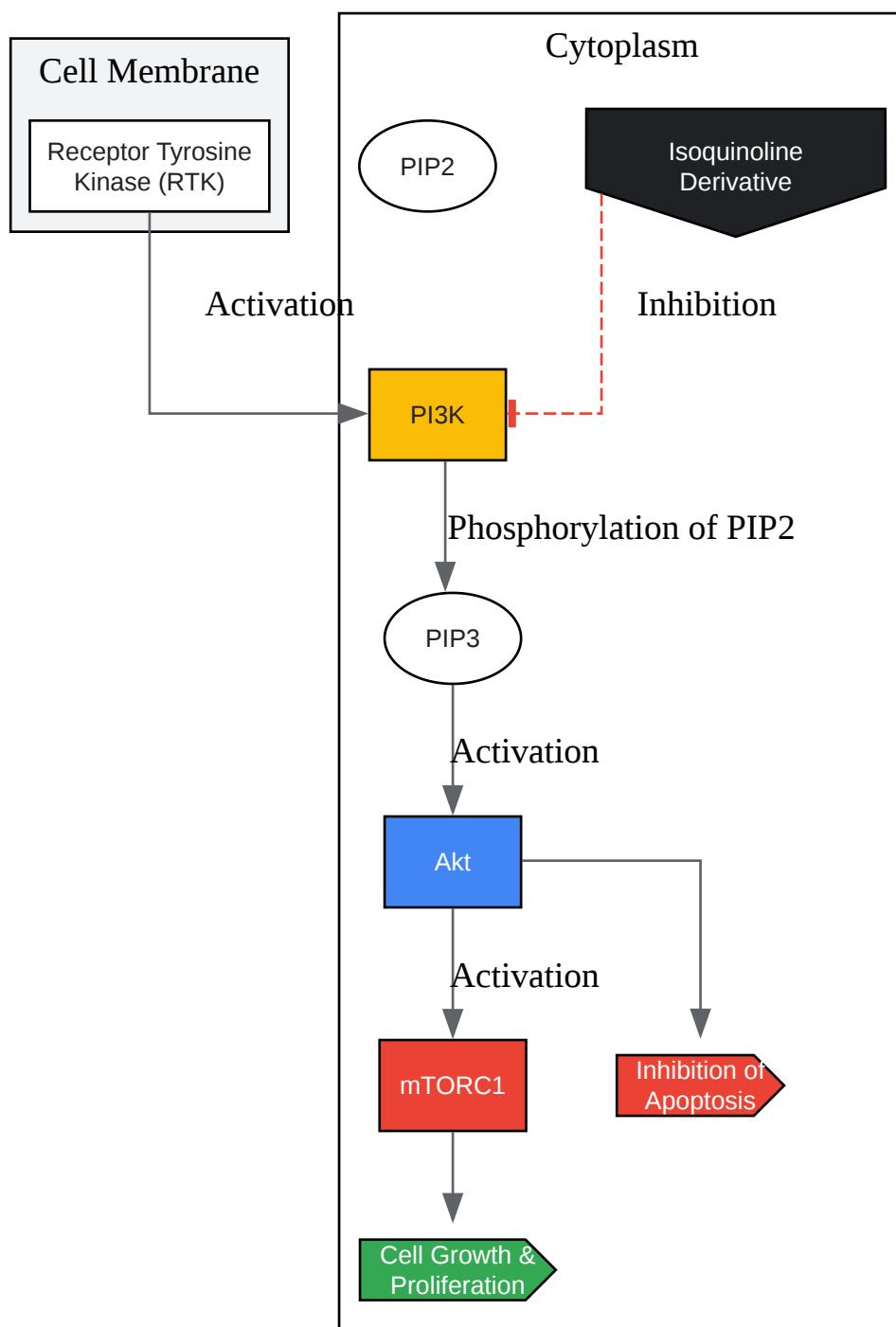
The following table summarizes the cytotoxic activity of various isoquinoline derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

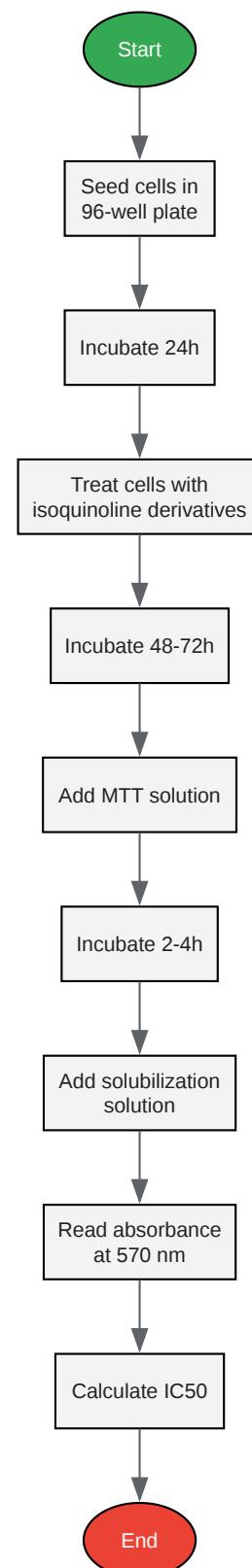
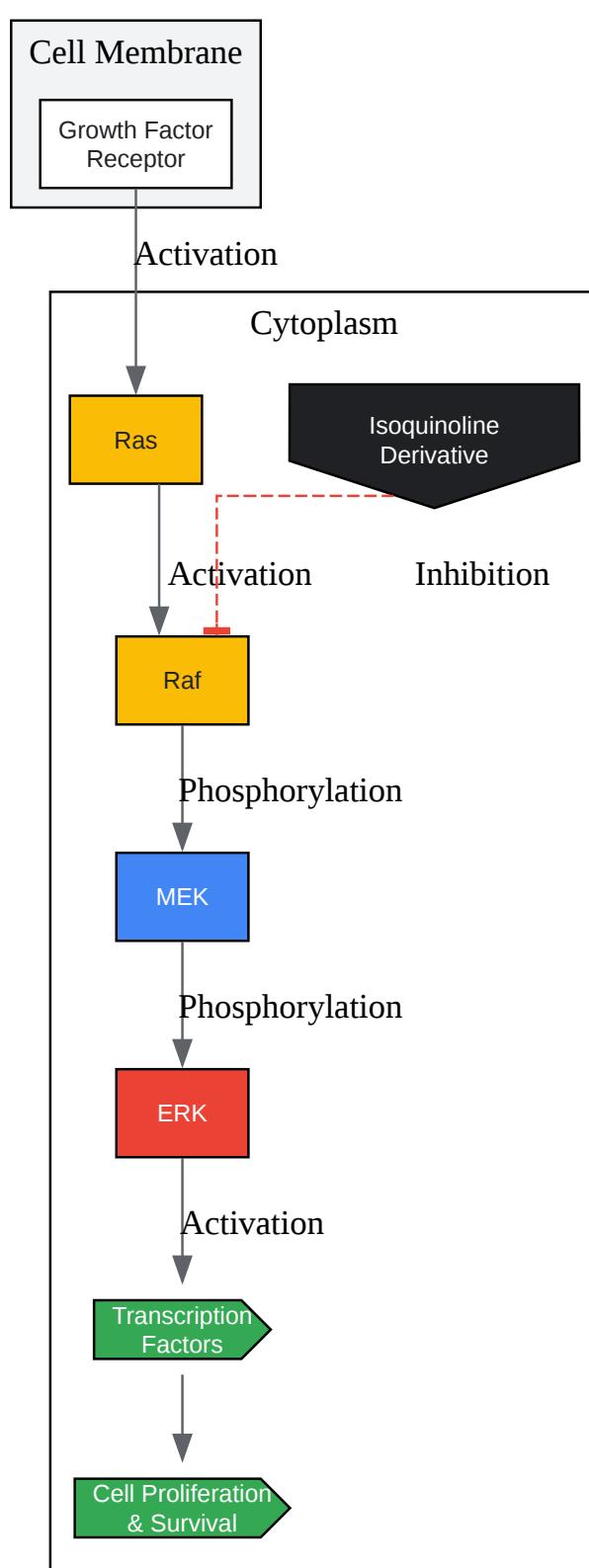
Isoquinoline Derivative	Cancer Cell Line	IC50 (µM)	Reference
WN198 (Copper(II) indenoisoquinoline complex)	MDA-MB-231 (Triple-negative breast cancer)	0.37 ± 0.04	[3]
WN198	MCF-7 (Breast adenocarcinoma)	< 5	[3]
WN198	HeLa (Cervical cancer)	< 5	[3]
WN198	HT-29 (Colon adenocarcinoma)	< 5	[3]
WN198	DU-145 (Prostate cancer)	< 5	[3]
Novel Pyrazolo Isoquinoline Derivative	LPS-induced cell line	20 - 48	[4]
Naphthalimide-benzothiazole derivative	Lung cancer	4.074	[5]
Naphthalimide-benzothiazole derivative	Colon cancer	3.715	[5]
β-carboline-combretastatin carboxamide (63)	A549 (Lung carcinoma)	1.01	[5]
β-carboline-combretastatin carboxamide (64)	A549 (Lung carcinoma)	1.17	[5]

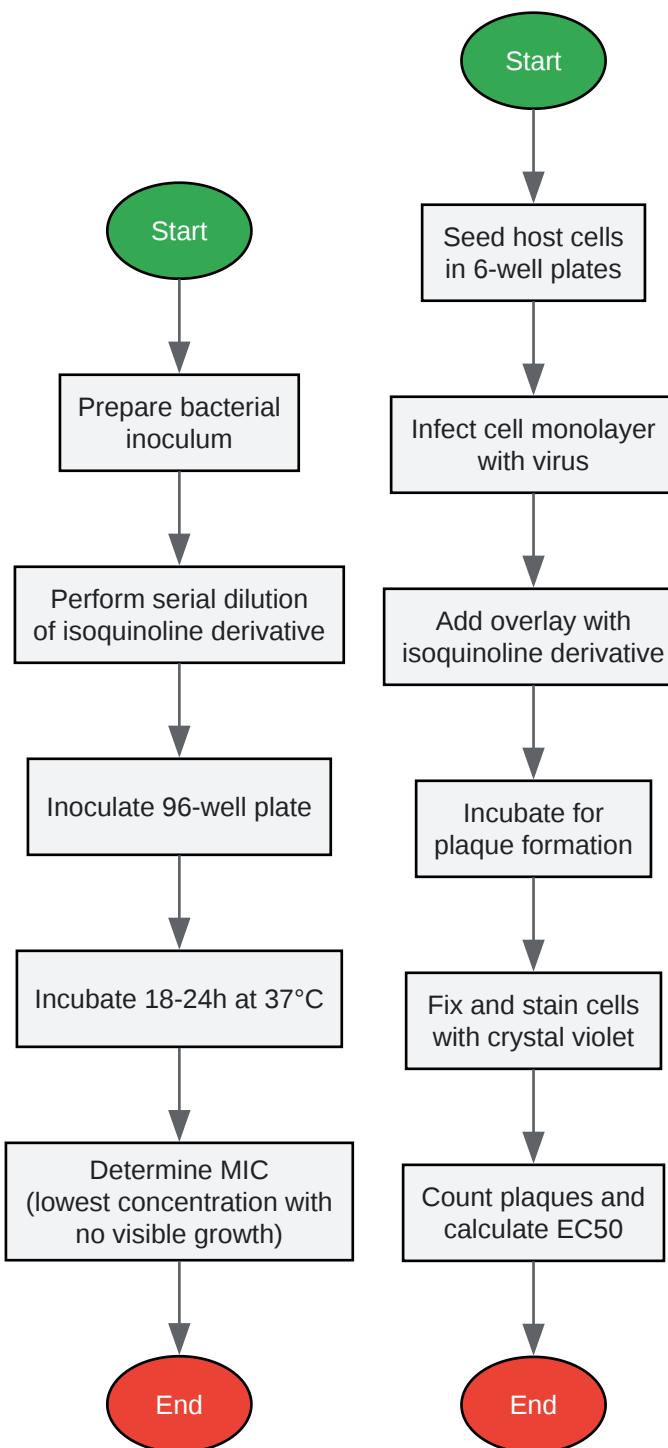
Key Signaling Pathways in Anticancer Activity

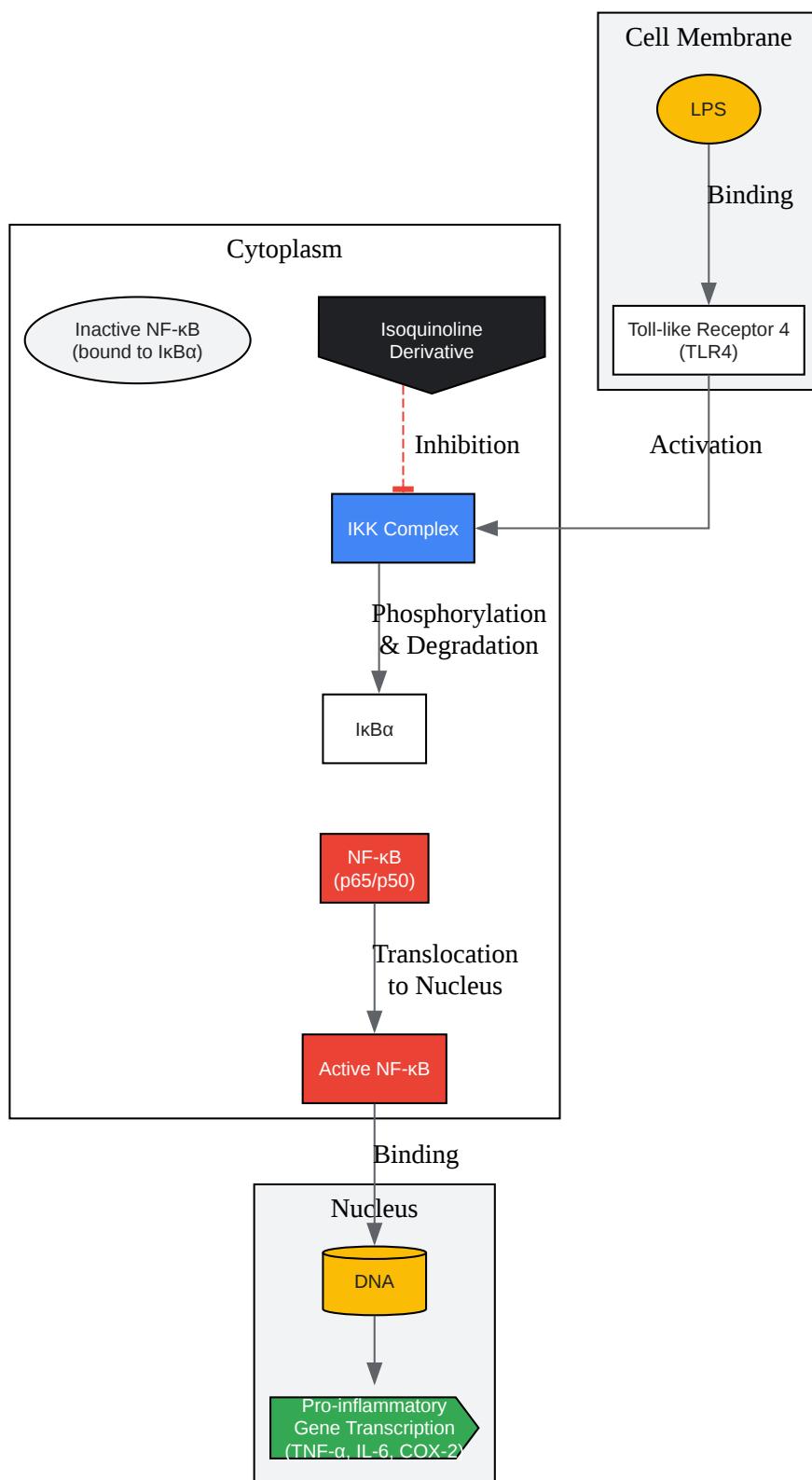
Isoquinoline derivatives have been shown to modulate several key signaling pathways implicated in cancer progression. The PI3K/Akt/mTOR and MAPK/ERK pathways are prominent targets.

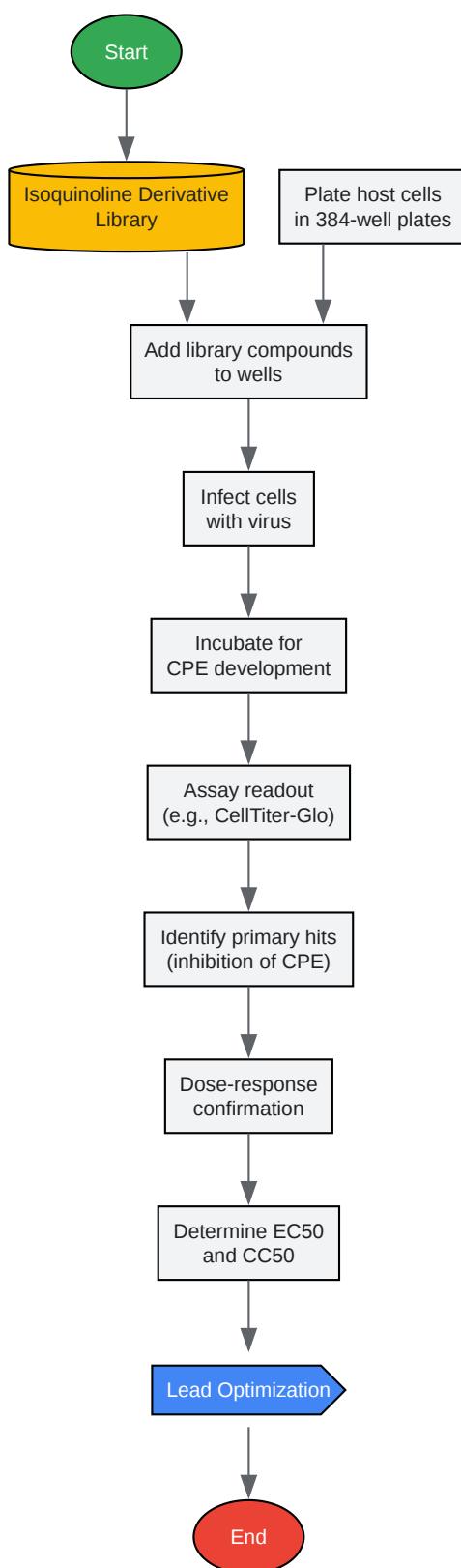
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^[6] Certain isoquinoline derivatives have been identified as inhibitors of this pathway.











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